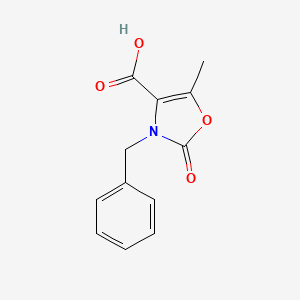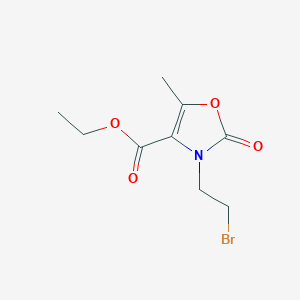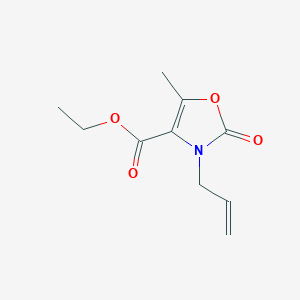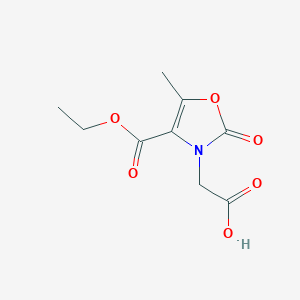
Ethyl 3-benzyl-5-methyl-2-oxo-1,3-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-benzyl-5-methyl-2-oxo-1,3-oxazole-4-carboxylate is a chemical compound belonging to the oxazole family, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. This compound is characterized by its benzyl and methyl groups attached to the oxazole ring, and the ethyl ester group attached to the carboxylate moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as benzylamine, ethyl acetoacetate, and acetic anhydride.
Reaction Steps: The synthesis involves a series of steps including the formation of an intermediate oxazole ring followed by esterification.
Reaction Conditions: The reaction conditions often require heating and the use of a strong acid catalyst to facilitate the cyclization and esterification steps.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches using large reactors to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the oxazole ring or the ester group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
Substitution Products: Substitution reactions can produce various benzyl derivatives or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and cancer. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The exact mechanism of action of Ethyl 3-benzyl-5-methyl-2-oxo-1,3-oxazole-4-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. Studies suggest that it may inhibit certain enzymes or receptors, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-oxo-1,3-oxazole-4-carboxylate: Lacks the benzyl and methyl groups.
Ethyl 3-methyl-2-oxo-1,3-oxazole-4-carboxylate: Lacks the benzyl group.
Ethyl 3-benzyl-2-oxo-1,3-oxazole-4-carboxylate: Lacks the methyl group.
Uniqueness: Ethyl 3-benzyl-5-methyl-2-oxo-1,3-oxazole-4-carboxylate is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
ethyl 3-benzyl-5-methyl-2-oxo-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-13(16)12-10(2)19-14(17)15(12)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWHOULTKUPYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)N1CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[4-(2-aminoethyl)phenyl]-2,4-dinitroaniline](/img/structure/B8046650.png)


